Chemical structure and properties of 4-(p-Methoxybenzyl)pyridine
Chemical structure and properties of 4-(p-Methoxybenzyl)pyridine
The following is an in-depth technical guide on 4-(p-Methoxybenzyl)pyridine , structured for researchers and drug development professionals.
Structural Analysis, Synthetic Pathways, and Chemical Properties[1]
Executive Summary
4-(p-Methoxybenzyl)pyridine (IUPAC: 4-[(4-methoxyphenyl)methyl]pyridine) is a heterocyclic organic compound featuring a pyridine ring connected to a para-methoxyphenyl group via a methylene (
This compound is distinct from its structural isomers and analogs, such as 4-(4-methoxyphenyl)pyridine (direct aryl-aryl bond) and N-(4-methoxybenzyl)pyridin-2-amine (amine linker).[1] It serves as a valuable intermediate in the synthesis of antihistamines, potential neuroactive agents, and as a ligand in coordination chemistry due to the electronic interplay between the electron-rich anisole moiety and the electron-deficient pyridine ring.[1]
Chemical Identity & Structural Analysis[2][4][5][6]
The molecule consists of two aromatic systems separated by a flexible methylene spacer.[1] This structural feature interrupts conjugation between the rings, allowing them to rotate independently, although they interact through space and inductive effects.[1]
| Attribute | Detail |
| Chemical Name | 4-(p-Methoxybenzyl)pyridine |
| IUPAC Name | 4-[(4-methoxyphenyl)methyl]pyridine |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| Key Functional Groups | Pyridine (basic nitrogen), Methoxy (electron-donating), Methylene bridge |
| CAS Number | Note: Often synthesized in-situ or custom; distinct from CAS 5938-16-9 (phenyl-pyridine analog).[1][3][4] |
Electronic Properties[1][2]
-
Pyridine Ring: Acts as an electron-withdrawing group (EWG) via induction and resonance, making the 4-position susceptible to nucleophilic attack if activated (e.g., N-alkylation).[1]
-
p-Methoxybenzyl Group: The methoxy group (
) is a strong electron donor (EDG) by resonance, increasing the electron density of the phenyl ring.[1] -
Benzylic Position: The methylene carbons are "doubly benzylic" in character (adjacent to two aromatics), making them susceptible to oxidation or radical abstraction.[1]
Synthetic Pathways[6][7][8][9]
The synthesis of 4-(p-Methoxybenzyl)pyridine is most reliably achieved through the Aldol-Type Condensation followed by Hydrogenation .[1] This method avoids the formation of regioisomers common in Friedel-Crafts alkylation.[1]
Protocol: Condensation-Reduction Route
Step 1: Condensation (Formation of Styryl Intermediate) [1]
-
Reagents: 4-Picoline (4-methylpyridine), p-Anisaldehyde (4-methoxybenzaldehyde), Acetic Anhydride (or catalytic base).[1]
-
Conditions: Reflux for 12–24 hours.[1]
-
Mechanism: The acidity of the methyl protons on 4-picoline allows deprotonation (or enol-like activation), facilitating nucleophilic attack on the aldehyde carbonyl.[1] Dehydration yields the alkene.[1]
Step 2: Hydrogenation (Reduction of Alkene) [1]
-
Reagents:
gas (1-3 atm), Pd/C (10% catalyst), Ethanol/Methanol solvent.[1] -
Conditions: Room temperature, stirring until
uptake ceases. -
Mechanism: Catalytic hydrogenation selectively reduces the alkene double bond without reducing the pyridine or phenyl rings under mild conditions.[1]
[1]
Physicochemical Properties[2][3][5][6][7][10]
Note: Data derived from structural analogs (4-benzylpyridine and 4-(4-nitrobenzyl)pyridine) where specific experimental values are non-standardized.
| Property | Value / Description |
| Physical State | Low-melting solid or viscous oil (Predicted MP: 20–40 °C).[1] |
| Solubility | Soluble in organic solvents (DCM, Ethanol, Ethyl Acetate); sparingly soluble in water.[1] |
| pKa (Pyridine N) | ~5.5 – 6.0 (Slightly more basic than pyridine due to alkyl donation).[1] |
| UV-Vis Absorption | |
| Stability | Stable under ambient conditions; light-sensitive (store in amber vials).[1] |
Reactivity Profile & Applications
A. Nucleophilicity & N-Alkylation
The pyridine nitrogen retains its nucleophilic character.[1] Reaction with alkyl halides (e.g., Methyl Iodide) yields N-methyl-4-(p-methoxybenzyl)pyridinium salts .[1]
-
Application: These salts are precursors to "push-pull" electronic systems used in non-linear optics or as solvatochromic probes.[1] The methoxy group acts as the donor, and the pyridinium cation acts as the acceptor.[1]
B. Benzylic Oxidation
The methylene bridge is susceptible to oxidation using reagents like
-
Product: 4-(p-Methoxybenzoyl)pyridine (Ketone).[1]
-
Relevance: This ketone is a pharmacophore found in various biologically active molecules (e.g., inhibitors of CYP enzymes).[1]
C. Comparison to NBP (Nitrobenzylpyridine)
4-(4-Nitrobenzyl)pyridine (NBP) is a standard reagent for detecting alkylating agents (turning blue upon alkylation/deprotonation).[1]
-
Contrast: 4-(p-Methoxybenzyl)pyridine is the electron-rich analog.[1] It does not exhibit the same colorimetric shift but serves as a control in kinetic studies of alkylation reactions, probing the electronic influence of the para-substituent on the pyridine nitrogen's nucleophilicity.[1]
[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this derivative may be limited, standard protocols for pyridine derivatives apply.[1]
-
Hazards:
-
Handling:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation of the methylene bridge.
References
-
Synthesis of 4-Benzylpyridine Derivatives: Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.[1]
-
Aldol Condensations of 4-Picoline: Frank, R. L., & Seven, R. P. (1949).[1] Pyridines. IV.[1] A Study of the Chichibabin Synthesis. Journal of the American Chemical Society, 71(8), 2629–2635.[1]
-
Reactivity of 4-(4-Nitrobenzyl)pyridine (NBP): Friedman, O. M., & Boger, E. (1961).[1] Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution. Analytical Chemistry, 33(7), 906–910.[1] (Cited for comparative reactivity context).
-
Electronic Effects in Benzylpyridines: Katritzky, A. R., & Lagowski, J. M. (1971).[1] The Principles of Heterocyclic Chemistry. Academic Press.[1] (Foundational text on pyridine electronics).
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
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- 3. vanderbilt.edu [vanderbilt.edu]
- 4. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
